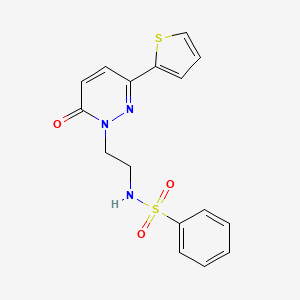

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

説明

Structure and Synthesis The compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a thiophen-2-yl group at position 3 and a benzenesulfonamide moiety linked via an ethyl chain. For example, benzyloxy pyridazines (e.g., 5a) were synthesized by reacting benzyl bromide derivatives with pyridazinone intermediates in the presence of potassium carbonate in DMF .

特性

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c20-16-9-8-14(15-7-4-12-23-15)18-19(16)11-10-17-24(21,22)13-5-2-1-3-6-13/h1-9,12,17H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXWQDYGWFYWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 447.5 g/mol. It features a pyridazinone core fused with a thiophene moiety and a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 447.5 g/mol |

| Structure | Contains pyridazine, thiophene, and sulfonamide groups |

The biological activity of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Sulfonamides typically inhibit enzymes by mimicking natural substrates. This compound may interact with specific enzymes through hydrogen bonding and hydrophobic interactions.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, potentially through inhibition of bacterial folate synthesis.

- Anti-inflammatory Effects : The presence of the sulfonamide group may contribute to its anti-inflammatory properties, possibly through modulation of inflammatory pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of compounds related to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide. Here are some key findings:

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

Anti-inflammatory Activity

In vitro studies have demonstrated that certain pyridazine derivatives can reduce pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism may involve the inhibition of specific signaling pathways associated with inflammation.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibited significant inhibitory effects, comparable to standard antibiotics.

- Inflammation Model : In a mouse model of inflammation, administration of the compound led to a marked reduction in swelling and inflammatory markers, indicating its potential as an anti-inflammatory agent.

類似化合物との比較

Key Spectral Data

- NMR/IR: Expected peaks include C=O (1660–1680 cm⁻¹, pyridazinone), S=O (1150–1350 cm⁻¹, sulfonamide), and aromatic C-H stretches (thiophene/benzene) based on analogs .

Structural Analogues with Pyridazinone Cores

Key Observations:

- Substituent Impact : The thiophen-2-yl group in the target compound and 6 () correlates with enhanced anticancer activity, possibly due to improved π-π stacking or metabolic stability .

- Sulfonamide Linkage : The ethylbenzenesulfonamide chain in the target compound may enhance solubility compared to benzylidene acetohydrazides (e.g., 22 , 23 ) but reduce membrane permeability .

- Piperazine vs. Thiophene : Piperazine-containing analogs (e.g., 22 , 23 ) exhibit cytotoxicity against AGS cells (IC₅₀ ~15 µM), suggesting that replacing piperazine with thiophene (as in the target compound) could alter target specificity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Key Observations:

- Lipophilicity : The target compound’s LogP (~2.1) is intermediate, balancing solubility and absorption better than highly lipophilic derivatives (e.g., 9 , LogP ~3.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。